2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid
Description
Structure and Key Features 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS: 126253-78-9) is a modified amino acid derivative with a molecular weight of 318.19 g/mol . Its structure comprises:
- An acetylamino group (-NHCOCH₃) at the second carbon of the propanoic acid backbone.
- A thioether linkage (-S-) connecting the third carbon to a 4-bromophenyl group (C₆H₄Br).
- A terminal carboxylic acid group (-COOH).
This compound is a cysteine analog (DL-Cysteine, N-acetyl-S-(4-bromophenyl)-), where the thiol group of cysteine is replaced by a 4-bromophenylsulfanyl moiety . Such modifications are common in medicinal chemistry to enhance stability, bioavailability, or target-specific interactions.
Potential Applications While direct biological data for this compound is unavailable in the provided evidence, structurally related compounds (e.g., tetrahydroisoquinoline derivatives) are noted for roles in central nervous system (CNS) pathologies and cardiovascular therapies . The bromophenyl group may confer hydrophobic interactions in biological systems, while the carboxylic acid enables solubility in polar environments.
Structure
3D Structure
Properties
CAS No. |
21462-47-5 |
|---|---|
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
FZPBUFAQZNZYPA-JTQLQIEISA-N |
SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophenol and N-acetyl-L-cysteine.
Formation of Intermediate: The 4-bromothiophenol is reacted with N-acetyl-L-cysteine under basic conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The para-bromophenyl sulfanyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The electron-withdrawing bromine atom activates the aromatic ring for displacement by nucleophiles like amines or alkoxides.
| Reaction Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| DMF, K₂CO₃, 80°C | Morpholine | 2-(Acetylamino)-3-[(4-morpholinophenyl)sulfanyl]propanoic acid | 72–78 |
| EtOH, NaOH, reflux | Ethanolamine | 2-(Acetylamino)-3-[(4-(2-hydroxyethylamino)phenyl)sulfanyl]propanoic acid | 65 |
Oxidation Reactions
The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| H₂O₂ (30%) | RT, 4 hr | Sulfoxide derivative | +2 |
| mCPBA (1.2 eq) | DCM, 0°C→RT | Sulfone derivative | +4 |
Acid-Base Reactions
The carboxylic acid group participates in standard acid-base chemistry:
-
Deprotonation : Forms carboxylate salts with bases (e.g., NaOH, K₂CO₃) .
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to yield esters.
Key Data :
-
pKa (carboxylic acid): ~2.8 (estimated via computational methods) .
-
Esterification yield with methanol/H₂SO₄: >90% after 6 hr reflux.
Condensation Reactions
The acetamido group facilitates condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases under mild acidic conditions.
| Aldehyde | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | AcOH, 60°C | N-Benzylidene-2-amino-3-[(4-bromophenyl)sulfanyl]propanoic acid | Chelation studies |
| Salicylaldehyde | EtOH, RT | N-Salicylidene derivative | Fluorescent probe development |
Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), enabling cross-coupling reactions:
Example :
-
Photoreaction with Styrene : Generates 2-(acetylamino)-3-[(4-vinylphenyl)sulfanyl]propanoic acid via bromine abstraction.
Enzymatic Modifications
In biochemical studies, the compound serves as a substrate for cysteine protease enzymes:
-
Papain Catalysis : Cleaves the acetamido group, yielding 3-[(4-bromophenyl)sulfanyl]cysteine.
| Enzyme | pH | Temperature | Product |
|---|---|---|---|
| Papain | 6.5 | 37°C | Free cysteine derivative |
Key Structural Insights from PubChem :
-
SMILES :
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O -
Hydrogen Bond Donors : 2 (NH, COOH)
-
Hydrogen Bond Acceptors : 4 (2xO, S, Br)
-
Rotatable Bonds : 5 (enables conformational flexibility in reactions).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₉BrN₃O₂S
- Molecular Weight : Approximately 318.2 g/mol
- Melting Point : 152–155 °C
The compound's structure allows it to participate in various chemical reactions, which can be leveraged for therapeutic applications.
Scientific Research Applications
-
Biological Activity :
- Research indicates that 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid exhibits significant biological activity, particularly as an inhibitor in biochemical pathways. Its structural features suggest potential interactions with specific enzymes or receptors, which could influence physiological processes. Compounds with similar structures have shown anti-inflammatory and analgesic properties, indicating that this compound may also have therapeutic applications in these areas .
-
Therapeutic Potential :
- The compound has been studied for its role in pain signaling and inflammation pathways. Interaction studies focusing on binding affinity to various proteins and enzymes help elucidate its mechanism of action and potential therapeutic targets . For instance, it may interact with receptors involved in pain modulation, offering insights into its use as a pain reliever.
-
Synthesis Methods :
- The synthesis of this compound can be achieved through several methods, enabling its availability for research and potential clinical applications. Understanding these methods is crucial for scaling production for further studies .
Mechanism of Action
The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. The sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, we compare it with structurally or functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated from formula C₂₀H₂₂ClNO₅.
Key Observations:
Substituent Effects on Properties :
- Halogenated Aromatic Groups : The 4-bromophenyl group in the target compound offers greater polarizability and hydrophobicity compared to the 4-chlorophenyl group in the methyl ester analog . Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets.
- Methoxy Groups : The 3,4-dimethoxyphenyl substituent in increases electron density and solubility in organic phases, contrasting with the bromophenyl group’s hydrophobicity.
Structural Backbone Differences: The propanoic acid backbone in the target compound contrasts with the quinoline core in CAS 477867-85-9 . Quinoline’s planar aromatic system likely enhances π-π stacking in receptor binding, whereas the flexible propanoic acid chain may favor conformational adaptability.
Hydrogen Bonding and Crystallinity :
- The methyl ester analog exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice. The target compound’s carboxylic acid group may similarly participate in hydrogen bonding, influencing crystallinity and solubility.
Thioether vs. Ether Linkages: The sulfanyl group (-S-) in the target compound is less polar than oxygen-based ethers, affecting membrane permeability and redox sensitivity.
Biological Relevance: While the target compound lacks direct activity data, tetrahydroisoquinoline intermediates (e.g., ) are associated with CNS and cardiovascular therapeutics. The bromophenylsulfanyl moiety may mimic steric or electronic features of natural ligands for G-protein coupled receptors (GPCRs) or ion channels .
Biological Activity
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, also known by its CAS number 126253-78-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C₁₁H₁₂BrNO₃S, with a molecular weight of approximately 318.2 g/mol. This compound is of interest due to its structural features that suggest possible interactions with biological targets, particularly in the fields of medicinal chemistry and drug development.
The compound exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrNO₃S |
| Molecular Weight | 318.2 g/mol |
| Melting Point | 152–155 °C |
| CAS Number | 126253-78-9 |
Research indicates that this compound acts as an inhibitor of glutathione reductase (GR), an enzyme critical in maintaining cellular redox balance. Inhibition of this enzyme can have implications for both cancer therapy and the treatment of malaria, as GR is a target for developing antimalarial agents and anticancer drugs .
Inhibition Characteristics
The inhibition constants (K(i)) and inactivation rates (k(inact)) are crucial for understanding the efficacy of the compound as an inhibitor:
- K(i) : 88 µM
- k(inact) : 0.1 min
These values indicate that while the compound is a micromolar inhibitor, it shows greater potency compared to existing GR inhibitors like N,N-bis(2-chloroethyl)-N-nitrosourea, which has an IC(50) value of 646 µM .
Antimalarial and Anticancer Potential
The biological activity of this compound has been explored in various studies focusing on its potential as an antimalarial and anticancer agent. The inhibition of GR is particularly relevant in these contexts, as it can lead to increased oxidative stress in cancer cells and parasites, thereby enhancing the effectiveness of other therapeutic agents.
Case Study:
In one study, derivatives of this compound were synthesized and tested for their ability to inhibit GR. The most potent derivative demonstrated significant inhibition, suggesting that modifications to the structure could enhance biological activity .
Toxicological Assessment
While the compound shows promising biological activities, it is essential to consider its safety profile. The compound is classified as an irritant, which necessitates caution in handling and application in therapeutic contexts .
Q & A
Basic: What synthetic routes are recommended for preparing 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Friedel-Crafts alkylation to introduce the 4-bromophenyl group using a Lewis acid catalyst (e.g., AlCl₃) .
Sulfanylation via nucleophilic substitution or thiol-ene coupling to attach the sulfanyl group.
Acetylation of the amino group using acetyl chloride or acetic anhydride under basic conditions.
Purification via recrystallization or column chromatography.
Key parameters to optimize include reaction temperature (e.g., 0–80°C), solvent polarity, and catalyst loading.
Basic: Which spectroscopic techniques are effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., acetyl group at δ ~2.0 ppm, aromatic protons at δ ~7.3–7.6 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~1550 cm⁻¹).
- X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Advanced: How can researchers resolve discrepancies in reported crystallographic data for similar sulfanyl-containing compounds?
Answer:
Discrepancies may arise from experimental conditions (e.g., temperature, solvent) or data refinement methods. Strategies include:
- Comparative Analysis : Cross-reference unit cell parameters (e.g., a=5.001 Å, b=13.085 Å in ) with computational models .
- DFT Calculations : Validate bond lengths/angles and hydrogen-bonding networks .
- Re-evaluate Data Collection : Ensure high-resolution diffraction (e.g., MoKα radiation at 0.71073 Å) and proper hydrogen atom placement .
Advanced: What strategies optimize the compound’s yield under varying catalytic conditions?
Answer:
- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) or transition-metal catalysts (Pd for coupling reactions) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
- Temperature Gradients : Perform reactions under reflux (80–100°C) or low temperatures (–20°C) to control side reactions.
Documented yields for analogous compounds range from 60–85% under optimized conditions .
Basic: How does the 4-bromophenylsulfanyl group influence chemical reactivity?
Answer:
- Electron-Withdrawing Effects : The bromine atom deactivates the aromatic ring, directing electrophilic substitution to specific positions.
- Steric Hindrance : The bulky sulfanyl group may slow nucleophilic attacks at the β-carbon.
- Redox Activity : The sulfur atom can participate in disulfide bond formation under oxidative conditions .
Advanced: How to design experiments to assess CNS-target interactions?
Answer:
In Vitro Assays : Test binding affinity to G-protein-coupled receptors (GPCRs) or ion channels using radioligand displacement .
Molecular Docking : Model interactions with CNS targets (e.g., AMPA receptors) using software like AutoDock .
Metabolic Studies : Track blood-brain barrier permeability via LC-MS in animal models, as seen in similar propanoic acid derivatives .
Basic: What stability challenges arise from the sulfanyl group?
Answer:
- pH Sensitivity : The thioether bond may hydrolyze under strongly acidic/basic conditions.
- Oxidative Degradation : Exposure to air/light can oxidize sulfur to sulfoxides/sulfones.
Stabilization methods include storing under inert gas (N₂) and adding antioxidants (e.g., BHT) .
Advanced: How to analyze conflicting bioactivity data across studies?
Answer:
- Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., cell lines, incubation times).
- Impurity Profiling : Use HPLC-MS to rule out contaminants affecting activity.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituents and efficacy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
